TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE chemical properties
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl N-(3-bromothiophen-2-yl)carbamate
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. tert-Butyl N-(3-bromothiophen-2-yl)carbamate is a quintessential example of such a scaffold, embodying a strategic combination of functional groups that offer orthogonal reactivity. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's architecture, featuring a Boc-protected amine and a bromine atom on adjacent positions of a thiophene ring, presents a powerful platform for sequential, controlled diversification, making it an invaluable intermediate in the synthesis of complex molecular targets.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key data for tert-Butyl N-(3-bromothiophen-2-yl)carbamate are summarized below.
| Property | Data |
| IUPAC Name | tert-butyl N-(3-bromothiophen-2-yl)carbamate |
| CAS Number | 301665-83-2 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, THF |
Synthesis: The Boc Protection Strategy
The most common and efficient synthesis of tert-butyl N-(3-bromothiophen-2-yl)carbamate involves the protection of the amino group of 2-amino-3-bromothiophene using di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Design: The choice of Boc₂O is deliberate; it is an effective and mild electrophile for aminating nucleophiles. The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be cleaved cleanly under acidic conditions. This orthogonality is crucial for multi-step syntheses. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to scavenge the acidic byproduct (tert-butanol and CO₂) and to facilitate the reaction by maintaining the amine in its more nucleophilic, deprotonated state. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively solubilize the reactants.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2-amino-3-bromothiophene (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel to yield the title compound as a pure solid.
Workflow Visualization: Synthesis
Caption: Synthetic workflow for Boc protection of 2-amino-3-bromothiophene.
Reactivity and Synthetic Utility: A Dual-Function Handle
The synthetic power of tert-butyl N-(3-bromothiophen-2-yl)carbamate lies in the distinct and addressable reactivity of its two key functional groups: the C-Br bond and the N-Boc protecting group.
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The C-Br Bond: A Gateway for Cross-Coupling: The bromine atom at the C3 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions.[1]
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Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids/esters introduces diverse aromatic systems. This is fundamental in building the core of many kinase inhibitors and conjugated organic materials.[2]
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Stille Coupling: Coupling with organostannanes offers another robust method for C-C bond formation.
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Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 3-aminothiophene derivatives.
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Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes, a key step in synthesizing extended π-conjugated systems.
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The N-Boc Group: Latent Nucleophilicity: The Boc group provides robust protection for the C2-amino functionality, preventing it from interfering with reactions at the C3-bromo position. Its true utility is realized upon its removal.
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Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, efficiently cleaves the Boc group to reveal the free 2-aminothiophene derivative. This deprotection occurs under conditions that typically leave the newly installed C3-substituent intact.
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Subsequent Functionalization: The liberated primary amine is a potent nucleophile, ready for a host of subsequent transformations, including acylation to form amides, reductive amination, or participation in further coupling reactions.
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This orthogonal reactivity allows for a logical and powerful synthetic sequence: (1) Modify the C3 position via cross-coupling, then (2) Unveil the C2-amine for further elaboration.
Logical Relationship Diagram: Reactivity Pathways
Caption: Orthogonal reactivity pathways of the title compound.
Applications in Research and Drug Development
The unique structural motif of this compound makes it a sought-after intermediate in several high-value research areas.
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Medicinal Chemistry: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry. This building block has been instrumental in the synthesis of potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, derivatives are used to construct Bruton's Tyrosine Kinase (BTK) inhibitors, which are vital in treating B-cell malignancies.[3] The ability to install a specific group at the C3 position via Suzuki coupling and then build an amide linkage at the C2 position is a common strategy in constructing these targeted therapies.
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Materials Science: Thiophene-based molecules are cornerstones of organic electronics.[2] The ability to synthesize well-defined, substituted oligothiophenes and polymers is crucial for developing materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tert-Butyl N-(3-bromothiophen-2-yl)carbamate serves as a key monomer or starting material, where the C3-position can be used for polymerization or extension of conjugation, and the C2-amino group can be used to tune solubility, morphology, or electronic properties.[4]
Conclusion
tert-Butyl N-(3-bromothiophen-2-yl)carbamate is far more than a simple chemical reagent; it is a sophisticated molecular tool. Its design incorporates a strategic balance of stability and reactivity, enabling chemists to perform selective, high-yield transformations at two distinct positions on the thiophene core. This orthogonal "modify-then-unveil" capability provides a reliable and efficient pathway to complex molecular architectures, cementing its role as a critical building block for innovation in the pharmaceutical and materials science industries.
References
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Chmovzh, T. N., & Rakitin, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1247. [Link]
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Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
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Kim, H., & al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 20(8), 13639-13648. [Link]
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Li, Z., & al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8059. [Link]
Figure 1: Synthesis of tert-butyl N-(3-bromothiophen-2-yl)carbamate from 2-amino-3-bromothiophene and di-tert-butyl dicarbonate.